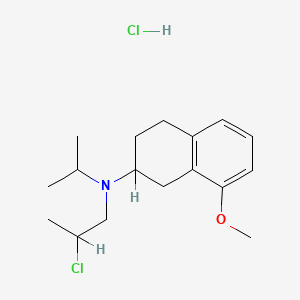
甲硫噻嗪盐酸盐
描述
甲硫西汀盐酸盐是一种以其抗胆碱能特性而闻名的化合物。它主要用作抗帕金森病药物,帮助缓解与帕金森病相关的症状。 据报道,甲硫西汀盐酸盐还能诱导转移性癌症和脑转移瘤的非完全自噬和细胞死亡 .
科学研究应用
甲硫西汀盐酸盐在科学研究中有多种应用:
化学: 它用作分析化学中研究抗胆碱能药物的参考化合物。
生物学: 甲硫西汀盐酸盐用于生物学研究,以研究其对细胞过程(包括自噬和细胞死亡)的影响。
医学: 该化合物用于药理学研究,以开发治疗帕金森病和其他神经系统疾病的方法。
工业: 甲硫西汀盐酸盐用于制药行业生产抗帕金森病药物。
作用机制
甲硫西汀盐酸盐通过竞争性拮抗纹状体中胆碱能受体上的乙酰胆碱来发挥作用。 这种作用有助于恢复大脑中兴奋性(胆碱能)系统和抑制性(多巴胺能)系统之间的平衡,而这种平衡被认为在帕金森病中被破坏 .
类似化合物:
阿托品: 与甲硫西汀盐酸盐一样,阿托品是一种抗胆碱能药物,用于治疗各种疾病,包括心动过缓和有机磷中毒。
东莨菪碱: 另一种抗胆碱能化合物,东莨菪碱用于治疗晕动病和术后恶心。
苯海索: 该化合物也用作抗帕金森病药物,其作用机制与甲硫西汀盐酸盐类似。
独特性: 甲硫西汀盐酸盐在其针对帕金森病的特定应用以及其据报道能诱导转移性癌症和脑转移瘤的非完全自噬和细胞死亡的能力方面是独一无二的 .
生化分析
Biochemical Properties
Methixene hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly in the corpus striatum. This interaction helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems, which is often disrupted in conditions like parkinsonism . Additionally, methixene hydrochloride exhibits antihistaminic and direct antispasmodic properties .
Cellular Effects
Methixene hydrochloride influences various types of cells and cellular processes. It has been reported to induce incomplete autophagy and cell death in metastatic cancer and brain metastases . The compound affects cell signaling pathways by inhibiting the action of acetylcholine at muscarinic receptors, leading to changes in gene expression and cellular metabolism . This inhibition can result in decreased secretions of the mouth, pharynx, nose, and bronchi, as well as other anticholinergic effects .
Molecular Mechanism
The molecular mechanism of methixene hydrochloride involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum . By blocking these receptors, methixene hydrochloride helps restore the balance between cholinergic and dopaminergic systems, which is crucial for alleviating symptoms of parkinsonism . The compound’s antimuscarinic action also contributes to its antihistaminic and direct antispasmodic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methixene hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed, including the induction of incomplete autophagy and cell death in certain cancer cells .
Dosage Effects in Animal Models
The effects of methixene hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively alleviate symptoms of parkinsonism without significant adverse effects . At higher doses, methixene hydrochloride can cause toxic effects such as dilated pupils, warm and dry skin, facial flushing, decreased secretions, tachycardia, and cardiac arrhythmias . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Methixene hydrochloride undergoes hepatic metabolism, primarily through sulfoxidation and N-demethylation . These metabolic pathways involve various enzymes that facilitate the breakdown and elimination of the compound from the body. Understanding these pathways is crucial for optimizing the therapeutic use of methixene hydrochloride and minimizing potential side effects.
Transport and Distribution
Methixene hydrochloride is absorbed in the gastrointestinal tract following oral administration
Subcellular Localization
Its action as a competitive antagonist of acetylcholine at muscarinic receptors suggests that it primarily affects cellular compartments where these receptors are located, such as the corpus striatum
准备方法
合成路线和反应条件: 甲硫西汀盐酸盐的合成涉及 1-甲基-3-(9H-噻吨-9-基甲基)哌啶与盐酸的反应。该过程通常包括以下步骤:
碱性化合物的形成: 第一步涉及 1-甲基-3-(9H-噻吨-9-基甲基)哌啶的合成。
盐酸盐的形成: 然后将碱性化合物与盐酸反应,形成甲硫西汀盐酸盐。
工业生产方法: 甲硫西汀盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,包括温度、压力和 pH 值,以确保最终产品的产率和纯度高。
化学反应分析
反应类型: 甲硫西汀盐酸盐会经历几种类型的化学反应,包括:
氧化: 甲硫西汀盐酸盐在特定条件下可以氧化形成各种氧化产物。
还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。
取代: 甲硫西汀盐酸盐可以参与取代反应,其中一个官能团被另一个官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用诸如氢化铝锂之类的还原剂。
取代: 各种卤化剂和亲核试剂可以用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生亚砜或砜,而取代反应可能会产生各种取代衍生物。
相似化合物的比较
Atropine: Like methixene hydrochloride, atropine is an anticholinergic agent used to treat various conditions, including bradycardia and organophosphate poisoning.
Scopolamine: Another anticholinergic compound, scopolamine is used to treat motion sickness and postoperative nausea.
Benztropine: This compound is also used as an antiparkinsonian agent and shares similar mechanisms of action with methixene hydrochloride.
Uniqueness: Methixene hydrochloride is unique in its specific application for Parkinson’s disease and its reported ability to induce incomplete autophagy and cell death in metastatic cancer and brain metastases .
属性
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHHYUBMJLHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4969-02-2 (Parent) | |
| Record name | Methixene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00991080 | |
| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-40-5 | |
| Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methixene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIXENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)




![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)
